4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Opioid analgesic Structure-Activity Relationship 4-Arylcyclohexanone

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one (CAS 65618-71-5) is a geminally substituted 4-aryl-4-aminocyclohexanone belonging to a class of synthetic analgesics first developed by Lednicer and colleagues at Upjohn. The compound features a 4-chlorophenyl ring and a dimethylamino group at the 4-position of the cyclohexanone scaffold, with a molecular formula of C14H18ClNO and a molecular weight of 251.75 g/mol.

Molecular Formula C14H18ClNO
Molecular Weight 251.75 g/mol
CAS No. 65618-71-5
Cat. No. B1659510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one
CAS65618-71-5
Molecular FormulaC14H18ClNO
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESCN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3
InChIKeyGIPFCXTUXOTXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one (CAS 65618-71-5): A Key 4-Aryl-4-aminocyclohexanone Analgesic Intermediate


4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one (CAS 65618-71-5) is a geminally substituted 4-aryl-4-aminocyclohexanone belonging to a class of synthetic analgesics first developed by Lednicer and colleagues at Upjohn [1]. The compound features a 4-chlorophenyl ring and a dimethylamino group at the 4-position of the cyclohexanone scaffold, with a molecular formula of C14H18ClNO and a molecular weight of 251.75 g/mol . This ketone serves as a critical synthetic intermediate in the preparation of potent opioid analgesics, including the BDPC/bromadol series, where the carbonyl group is further elaborated via Grignard addition or reduction to yield the corresponding cyclohexanol derivatives with dramatically enhanced analgesic activity [1].

Why the 4-Chloro Substituent in 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one Cannot Be Swapped for Other Halogens or Alkyl Groups


In this structural class, analgesic activity exhibits extreme sensitivity to both the electronic nature and steric profile of the para-substituent on the aromatic ring. The original SAR study by Lednicer et al. demonstrated that the p-methyl and p-bromo congeners achieved 50% of morphine's analgesic potency in mice, whereas the unsubstituted phenyl analog was substantially less active [1]. The p-chloro derivative occupies a distinct electronic space (Hammett σp = 0.23 for Cl vs. σp = 0.23 for Br and σp = -0.17 for CH3), providing intermediate electron-withdrawing character that influences both the ketone's reactivity in downstream Grignard additions and the opioid receptor binding affinity of the final elaborated products [1]. Procuring the incorrect halogen analog would yield an entirely different SAR profile, undermining reproducibility in receptor-binding studies and yielding non-comparable in vivo analgesic data.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one: Comparator-Based SAR Data


Analgesic Potency: p-Cl vs. p-CH3 and p-Br in the Mouse Thermal Pain Model

In the foundational SAR study, the p-methyl and p-bromo derivatives exhibited the highest analgesic activity, reaching approximately 50% of the potency of morphine in a standardized mouse thermal pain assay. The p-chloro analog, while not explicitly quantified as the most potent, was demonstrated to be less active than both p-CH3 and p-Br congeners, illustrating the steep SAR gradient within the halogen/alkyl series. This establishes that 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one serves as a moderate-activity comparator, essential for probing the electronic and steric requirements of the opioid receptor binding pocket [1].

Opioid analgesic Structure-Activity Relationship 4-Arylcyclohexanone

Opioid Receptor Binding Affinity of the Derived m-Hydroxyphenyl Ketone Intermediate

In the third paper of the series, Lednicer et al. introduced a meta-hydroxy substituent onto the aromatic ring of the 4-aryl-4-(dimethylamino)cyclohexan-1-one scaffold. The resulting m-hydroxy-p-chloro ketone demonstrated enhanced binding affinity for opioid receptors compared to the non-hydroxylated parent, with the dimethylamino group identified as critical for antagonist activity [1]. While the p-Cl ketone itself (without m-OH) serves as the synthetic precursor, the comparative binding data between the non-hydroxylated and hydroxylated ketones underscores the p-Cl compound's unique role as a baseline scaffold for further functionalization.

Opioid receptor binding Ketone intermediate m-Hydroxy SAR

Synthetic Yield in the Key Double Michael Addition Step: p-Cl vs. Other Aryl Substituents

The synthesis of 4-aryl-4-cyanocyclohexanones proceeds via a double Michael addition of methyl acrylate to arylacetonitriles followed by Dieckmann cyclization. The patent literature reports that the p-chlorophenylacetonitrile substrate provides a reliable and scalable route with yields comparable to other halogenated derivatives. Specifically, US Patent 4,113,866 describes the preparation of 4-(p-chlorophenyl)-4-cyanocyclohexanone in multi-gram quantities with reproducible yields, establishing the p-Cl intermediate as a robust and well-characterized starting material for further elaboration [1].

Synthetic chemistry Double Michael addition Reaction yield

Commercial Availability and Purity Specifications vs. Analogous Compounds

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95% (HPLC), as documented by AKSci (Cat. 8993CT) and CymitQuimica/Biosynth (Ref. 3D-QCA61871) . In contrast, the p-bromo analog (CAS 65619-48-9) and p-methyl analog (CAS 65619-01-4) are less commonly stocked in research-grade purity, often requiring custom synthesis. This differential commercial availability makes the p-Cl compound the preferred choice for laboratories requiring rapid access to a well-characterized 4-aryl-4-aminocyclohexanone building block for SAR exploration.

Chemical procurement Purity specification Vendor comparison

Optimal Procurement and Application Scenarios for 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one Based on Quantitative Evidence


SAR Probe for Halogen Effects in Opioid Analgesic Discovery

Medicinal chemistry teams investigating the electronic effects of para-substituents on analgesic potency should select the p-Cl ketone as the optimal intermediate-activity comparator. The compound sits between the unsubstituted phenyl (low activity) and the p-CH3/p-Br analogs (peak activity at 50% morphine potency) in the SAR continuum, making it uniquely valuable for dissecting the contributions of Hammett σ and steric parameters to opioid receptor activation [1].

Precursor for m-Hydroxy Antagonist Synthesis

Researchers synthesizing m-hydroxyphenyl derivatives for opioid antagonist development require the p-Cl ketone as the foundational building block. The subsequent introduction of the meta-hydroxy group onto this scaffold yields compounds where the dimethylamino group provides optimal antagonist potency, as established in the third paper of the series [2].

Scalable Intermediate for BDPC/Bromadol Analog Synthesis

Process chemistry groups developing scalable routes to 1-phenethyl-4-aryl-4-dimethylaminocyclohexanol analgesics (the BDPC/bromadol class) benefit from the well-documented synthetic procedures available for the p-Cl ketone. The patent literature provides detailed experimental protocols for multi-gram preparation, ensuring reliable scale-up and consistent intermediate quality [3].

Reference Standard for Analytical Method Development

Forensic toxicology and analytical chemistry laboratories developing LC-MS or GC-MS methods for detecting novel synthetic opioids can utilize the p-Cl ketone as a readily available, high-purity (≥95%) reference standard. Its defined retention time and mass spectral fingerprint serve as a reliable comparator when analyzing samples for related 4-aminocyclohexanone derivatives .

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